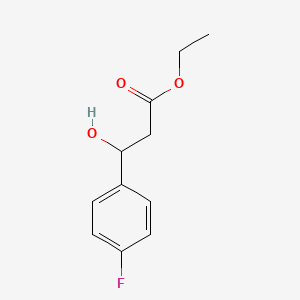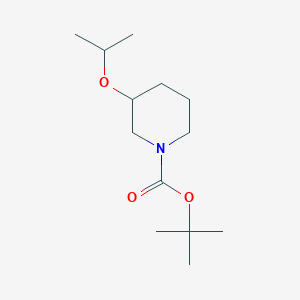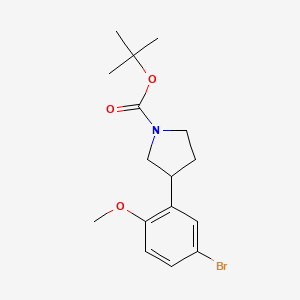
4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a biphenyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their diverse applications in organic synthesis, materials science, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane typically involves the reaction of a biphenyl derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of a biphenyl compound using trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane may involve the direct reaction of silicon with methyl chloride to produce trimethylchlorosilane, which is then reacted with a biphenyl derivative. This method is advantageous due to its scalability and the availability of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain organic transformations.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the methyl groups.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced biphenyl derivatives.
Substitution: Functionalized silanes with various substituents.
Wissenschaftliche Forschungsanwendungen
Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism by which Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane exerts its effects is primarily through the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, including organic molecules and biomolecules, to modify their properties. The pathways involved often include the formation of siloxane linkages and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylsilane: Another organosilicon compound with four methyl groups bonded to silicon.
Trimethylsilyl chloride:
Phenyltrimethylsilane: Similar to Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane but with a phenyl group instead of a biphenyl group.
Uniqueness
Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with aromatic systems are desired.
Eigenschaften
Molekularformel |
C16H20Si |
|---|---|
Molekulargewicht |
240.41 g/mol |
IUPAC-Name |
trimethyl-[4-(4-methylphenyl)phenyl]silane |
InChI |
InChI=1S/C16H20Si/c1-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(2,3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
APXAOEQHURNBOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13684434.png)



![Methyl 7-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B13684464.png)
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)

![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)

